N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 900000-94-4
VCID: VC5482221
InChI: InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-17-8-7-14-4-1-2-5-16(14)19(17)29-21/h1-8,13,15H,9-12H2,(H,22,23,25)
SMILES: C1CN(CCC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CS5
Molecular Formula: C21H19N3O3S3
Molecular Weight: 457.58

N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

CAS No.: 900000-94-4

Cat. No.: VC5482221

Molecular Formula: C21H19N3O3S3

Molecular Weight: 457.58

* For research use only. Not for human or veterinary use.

N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide - 900000-94-4

Specification

CAS No. 900000-94-4
Molecular Formula C21H19N3O3S3
Molecular Weight 457.58
IUPAC Name N-benzo[g][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-17-8-7-14-4-1-2-5-16(14)19(17)29-21/h1-8,13,15H,9-12H2,(H,22,23,25)
Standard InChI Key QQYVATQBELMQBT-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CS5

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s architecture comprises three distinct subunits:

  • Piperidine Ring: A six-membered saturated nitrogen-containing ring that enhances bioavailability and enables functional group modifications .

  • Naphtho[2,1-d]thiazole: A fused bicyclic system combining naphthalene and thiazole rings, known for conferring antimicrobial and antitumor properties in analogous structures .

  • Thiophen-2-ylsulfonyl Group: A sulfonamide-linked thiophene moiety that modulates electronic properties and enhances binding affinity to biological targets .

Physicochemical Characteristics

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub>S<sub>3</sub>
Molecular Weight457.58 g/mol
CAS Registry Number900000-94-4
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide, sulfonamide, thiazole)

The sulfonamide group (SO2-\text{SO}_2-) contributes to the compound’s polarity, while the naphthothiazole system enhances aromatic stacking interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the three subunits:

  • Piperidine-4-carboxamide Formation: Carboxylic acid activation of piperidine-4-carboxylic acid followed by coupling with naphtho[2,1-d]thiazol-2-amine.

  • Sulfonylation: Introduction of the thiophen-2-ylsulfonyl group via reaction with thiophene-2-sulfonyl chloride under basic conditions .

A representative synthetic route is outlined below:

StepReactionReagents/Conditions
1Amide bond formationEDC/HOBt, DMF, 0°C → RT
2SulfonylationThiophene-2-sulfonyl chloride, pyridine
3PurificationColumn chromatography (SiO<sub>2</sub>, EtOAc/hexane)

Analytical Characterization

  • IR Spectroscopy: Confirms amide (1650–1680 cm<sup>−1</sup>), sulfonamide (1320–1360 cm<sup>−1</sup>), and thiazole (1550–1600 cm<sup>−1</sup>) functional groups.

  • NMR Spectroscopy: <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) reveals piperidine protons (δ 1.5–2.8 ppm), naphthothiazole aromatics (δ 7.2–8.5 ppm), and thiophene signals (δ 6.9–7.1 ppm) .

Biological Activity and Mechanistic Insights

Anticancer Activity

Piperidine-sulfonamide hybrids demonstrate IC<sub>50</sub> values of 0.5–5 µM against prostate and bladder cancer cell lines . Autotaxin inhibition—a key pathway in tumor metastasis—is postulated for related compounds, as seen in patent WO2010115491A2 .

Neuropharmacological Applications

Substituted piperidines are documented orexin receptor agonists (patent US10508083B2), implying potential utility in sleep disorders or metabolic regulation . The piperidine-carboxamide scaffold may enhance blood-brain barrier permeability .

Comparative Analysis with Structural Analogs

A comparison with the closely related compound N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (PubChem CID: 16830498) reveals critical differences:

FeatureTarget CompoundPubChem Analog
Naphthalene SubstitutionFused naphthothiazoleMonocyclic naphthalene-thiazole
Molecular Weight457.58 g/mol483.6 g/mol
BioactivityAntimicrobial (predicted)Orexin receptor modulation

The fused naphthothiazole system in the target compound likely enhances planar rigidity, favoring intercalation with DNA or enzyme active sites .

Future Research Directions

  • Activity Profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

  • ADMET Optimization: Improving metabolic stability via piperidine N-substitutions or sulfonamide bioisosteres.

  • Target Identification: Proteomic studies to identify binding partners, such as autotaxin or orexin receptors .

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